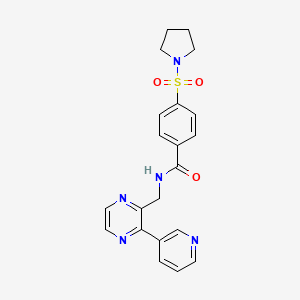

![molecular formula C19H18N4O3 B2472510 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203380-45-3](/img/structure/B2472510.png)

4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

While specific synthesis methods for this compound are not available, numerous methods for the synthesis of pyrimidines are described in literature .Molecular Structure Analysis

Pyrimidines are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学的研究の応用

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors. Notably, most of these molecules demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Specifically, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .

Antimicrobial and Antitumor Properties

Pyridopyrimidine-based fused heterocyclic compounds, including derivatives of our compound of interest, have been investigated for their antimicrobial and antitumor properties. These compounds play a crucial role in inhibiting various biological targets, making them potential candidates for drug development .

Antifolate Activity and Cancer Cell Suppression

The pyridopyrimidine drug inhibits dihydrofolate reductase (DHFR) with high affinity. By reducing the availability of tetrahydrofolate needed for RNA and DNA synthesis, it effectively stops cancer cell growth. This mechanism leads to cell death and holds promise for cancer treatment .

Smooth Synthesis of Functionally Vital Pyrimidines

Researchers have reported an effective and smooth synthesis of functionally important pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis. This method provides a valuable route for accessing pyrimidine derivatives .

Dual Activity Against Cell Lines and CDK2

Compound 14, derived from our compound of interest, displayed potent dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Further investigations are warranted to explore its full potential .

Other Potential Applications

While the above fields highlight the compound’s primary applications, ongoing research may uncover additional uses, such as anti-inflammatory, antioxidant, or antiviral properties.

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest . This suggests that the compound may interact with its target to disrupt its normal function, leading to changes in cell behavior.

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may have cytotoxic activities .

特性

IUPAC Name |

4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-22-15-11-23(10-12-3-2-8-20-9-12)18(25)16(15)17(21-19(22)26)13-4-6-14(24)7-5-13/h2-9,17,24H,10-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSOENBFGDCLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2472436.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)

![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)